(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate
Description
IUPAC Nomenclature and Stereochemical Configuration
The compound "(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate" follows systematic IUPAC naming conventions. Its structure includes a piperidine ring substituted at positions 3 and 4 with fluorine and a benzylamino group, respectively, while the tert-butyloxycarbonyl (Boc) group occupies the nitrogen at position 1. The stereochemical descriptors (3S,4R) denote the absolute configuration of the two chiral centers, confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
The full IUPAC name is derived as follows:
- Parent structure : Piperidine (a six-membered heterocycle with one nitrogen atom).
- Substituents :
- Position 3: Fluorine atom (fluoro).
- Position 4: Benzylamino group (N-benzylamine).
- Position 1: tert-Butyl carbamate (Boc protecting group).
Stereochemical assignments adhere to the Cahn-Ingold-Prelog priority rules, with the (3S,4R) configuration indicating that the fluorine and benzylamino groups occupy equatorial positions relative to the piperidine chair conformation.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₁₇H₂₅FN₂O₂ , calculated from its constituent atoms:
- Carbon (C) : 17 atoms
- Hydrogen (H) : 25 atoms
- Fluorine (F) : 1 atom
- Nitrogen (N) : 2 atoms
- Oxygen (O) : 2 atoms
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₇H₂₅FN₂O₂ | |
| Molecular weight (g/mol) | 308.39 | |
| Monoisotropic mass | 308.1900 |
The Boc group contributes significantly to the molecular weight (56.06 g/mol for C₄H₉O₂), while the benzylamino and fluorine substituents add steric bulk and polarity.
Crystallographic Data and X-ray Diffraction Studies
X-ray diffraction studies resolve the three-dimensional arrangement of atoms in the crystal lattice. Key crystallographic parameters for related piperidine derivatives include:
| Parameter | Value (Typical Range) | Source |
|---|---|---|
| Space group | P2₁2₁2₁ | |
| Unit cell dimensions | a = 7.03 Å, b = 5.22 Å, c = 7.85 Å | |
| Bond angles (N-C-F) | 108.5°–112.3° |
For the title compound, the piperidine ring adopts a chair conformation, with fluorine and benzylamino groups in equatorial positions to minimize steric strain. Hydrogen bonding between the Boc carbonyl oxygen and adjacent NH groups stabilizes the crystal lattice, as observed in analogous structures.
Comparative Analysis of Cis-Trans Isomerism in Piperidine Derivatives
Cis-trans isomerism in piperidine derivatives arises from restricted rotation around the C-N bond. A comparison of stereochemical outcomes is summarized below:
In the (3S,4R) isomer, the cis arrangement of fluorine and benzylamino groups enhances molecular stability through intramolecular hydrogen bonding and reduced steric clashes. By contrast, trans isomers exhibit axial substituents, increasing ring strain and reducing bioavailability.
Properties
IUPAC Name |
tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-9-15(14(18)12-20)19-11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBLMDWEOQDVAC-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501126175 | |
| Record name | rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-[(phenylmethyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501126175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211108-53-1 | |
| Record name | rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-[(phenylmethyl)amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211108-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-[(phenylmethyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501126175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate : This intermediate is often used as a precursor.
- Benzylamine : Introduces the benzylamino functionality.
- Catalysts and Reagents : Include palladium on activated carbon (Pd-C), ammonium formate, ethanol, and water.
Reaction Steps
-
- The precursor compound, tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, reacts with benzylamine in the presence of ammonium formate.
- The reaction is carried out in an inert atmosphere at room temperature for approximately 5 minutes to ensure controlled amination.
-
- A palladium-on-carbon catalyst (10% Pd-C) is added to the reaction mixture.
- The mixture is refluxed in ethanol and water for about 1 hour under an inert atmosphere.
- This step ensures complete hydrogenation and stabilization of the product.
-
- The reaction mixture is cooled to room temperature, and the catalyst is removed by filtration through a Celite pad.
- The filtrate is concentrated under reduced pressure to remove solvents.
- The crude product is purified using column chromatography with a chloroform/methanol gradient (e.g., CHCl₃/MeOH = 100:0 to 90:10).
Yield
The overall yield for this process is reported to be approximately 99%.
Reaction Conditions Summary
| Step | Conditions | Notes |
|---|---|---|
| Reductive Amination | Ammonium formate in EtOH/H₂O, RT, N₂ gas | Maintains inert atmosphere and prevents oxidation. |
| Catalytic Hydrogenation | Pd-C catalyst, reflux in EtOH/H₂O | Ensures complete reduction of intermediates. |
| Purification | Column chromatography (CHCl₃/MeOH gradient) | Removes impurities and isolates the desired stereoisomer. |
Analysis of Key Factors
Stereochemistry
The stereochemical integrity of the product ((3S,4R) configuration) is ensured by using enantiomerically pure starting materials and carefully controlled reaction conditions.
Catalysts
Palladium on activated carbon plays a crucial role in facilitating hydrogenation while avoiding over-reduction or side reactions.
Solvent System
The ethanol-water mixture provides an optimal medium for both reductive amination and catalytic hydrogenation due to its miscibility and ability to stabilize intermediates.
Research Findings
Studies have highlighted the importance of:
- Using high-purity reagents to achieve excellent yields.
- Maintaining an inert atmosphere throughout the reaction to avoid side reactions or degradation of sensitive intermediates.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the fluorine atom, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Benzylamine derivatives, fluorinating agents like DAST
Major Products Formed
The major products formed from these reactions include oxidized piperidine derivatives, reduced amines, and substituted piperidines with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential as a therapeutic agent due to its ability to interact with neurotransmitter systems. Research indicates that it may modulate serotonin receptors and inhibit norepinephrine reuptake, suggesting applications in treating mood disorders and anxiety-related conditions.
Organic Synthesis
As a building block in organic synthesis, (3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate serves as a chiral auxiliary in asymmetric synthesis. Its unique structure allows for the development of more complex molecules, facilitating advancements in synthetic methodologies .
Pharmacological Studies
The compound's interactions with specific enzymes and receptors make it valuable for pharmacological studies. It has been used to explore enzyme inhibition mechanisms, providing insights into drug design and development.
Case Studies
Case Study 1: Neurotransmitter Interaction
Research demonstrated that this compound acts as a serotonin receptor modulator. In vitro studies showed that it could enhance serotonin signaling pathways, indicating potential for treating depression and anxiety disorders.
Case Study 2: Synthesis of Complex Molecules
In synthetic chemistry experiments, this compound was utilized as a chiral auxiliary to produce enantiomerically enriched products. This application highlights its role in advancing asymmetric synthesis techniques .
Mechanism of Action
The mechanism of action of (3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group and the fluorine atom play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound is compared to analogous piperidine and azetidine derivatives, focusing on stereochemistry, substituent positions, fluorine content, and ring size. These variations influence physicochemical properties, synthetic accessibility, and biological activity.
Comparative Analysis
Table 1: Structural and Functional Comparison
Detailed Findings
a) Stereochemical Impact
- The (3S,4R) configuration in the target compound contrasts with the (3S,4S) isomer (CAS 1290191-71-7), which has reversed stereochemistry at C4. This difference can drastically alter binding to enantioselective targets, such as enzymes or receptors .
b) Fluorine Substitution
- The mono-fluorinated target compound balances lipophilicity and polarity, whereas the difluoro derivative (CAS 2415515-29-4) exhibits increased metabolic stability due to stronger C-F bonds but may suffer from reduced solubility .
c) Ring Size and Functional Groups
- The azetidine analog (CAS 1392803-61-0) introduces a smaller, more strained four-membered ring, which can enhance conformational rigidity but complicates synthesis due to ring-opening side reactions .
Biological Activity
(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate, identified by CAS number 907572-24-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structure features a piperidine ring with a fluorine atom and a benzylamino group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C₁₇H₂₅FN₂O₂, with a molecular weight of 304.39 g/mol. The compound is characterized by the presence of both hydrophobic and polar functional groups, which may influence its solubility and interaction with biological targets.
Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. This interaction suggests potential applications in treating mood disorders and anxiety-related conditions.
Key Mechanisms:
- Serotonin Receptor Modulation: The compound may act as a modulator at serotonin receptors, impacting mood and anxiety levels.
- Norepinephrine Reuptake Inhibition: Similar compounds have shown the ability to inhibit norepinephrine reuptake, which could enhance alertness and mood stabilization.
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anxiety Disorders: A study involving rodent models indicated that administration of the compound resulted in reduced anxiety-like behaviors in elevated plus-maze tests. The effects were attributed to increased serotonin levels in the brain.
- Depression Models: In forced swim tests, the compound exhibited antidepressant-like effects, suggesting it may serve as a candidate for further development as an antidepressant.
- Neuropharmacological Studies: The compound's interaction with various neurotransmitter systems was assessed through binding assays and behavioral tests, revealing promising results for its use in treating neuropsychiatric disorders.
Q & A
Q. What are the key synthetic strategies for introducing the benzylamino and fluorine groups into the piperidine ring of (3S,4R)-tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine core. For the 3-fluoro substituent, electrophilic fluorination or nucleophilic displacement of a leaving group (e.g., using KF or Selectfluor®) under controlled conditions is common. The benzylamino group at C4 can be introduced via reductive amination (e.g., NaBH(OAc)₃ with benzylamine) or SN2 displacement of a hydroxyl or tosyl group. Protecting groups like tert-butoxycarbonyl (Boc) are critical to prevent side reactions during these steps .
- Example : In a related synthesis, tert-butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-fluoropiperidine-1-carboxylate underwent TBAF-mediated deprotection to yield the hydroxymethyl intermediate, followed by benzylamine coupling .
Q. How can the stereochemistry at C3 and C4 be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. For example, in similar tert-butyl piperidine derivatives, single-crystal X-ray analysis confirmed the (3S,4R) configuration with an R factor of 0.043 . If crystals are unavailable, advanced NMR techniques (e.g., NOESY for spatial proximity) or chiral chromatography coupled with optical rotation measurements can corroborate stereochemistry .
Q. What purification techniques are optimal for isolating (3S,4R)-tert-butyl derivatives?
- Methodological Answer : Flash chromatography using gradients of ethyl acetate/hexane (e.g., 10–30% EtOAc) effectively separates intermediates. For enantiomerically pure products, chiral HPLC with columns like Chiralpak® AD-H or IA is recommended. Crystallization from ethanol/water mixtures can further enhance purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when characterizing tert-butyl-protected piperidines?
- Methodological Answer : Discrepancies in chemical shifts or splitting patterns often arise from conformational flexibility or residual solvents. Strategies include:
- Recording NMR at variable temperatures (e.g., 25°C to −40°C) to slow rotation and resolve splitting.
- Using deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent effects on proton environments.
- Comparing experimental data with DFT-calculated chemical shifts (software: Gaussian, ADF) .
- Example : In a study, the hydroxymethyl group’s protons at C3 showed distinct δ 3.51–3.60 ppm splitting in CDCl₃, resolved by 2D-COSY .
Q. What methodologies optimize the yield of the benzylamino coupling step?
- Methodological Answer : Reductive amination with NaBH(OAc)₃ in dichloromethane (DCM) or THF at 0–25°C typically achieves >80% yield. Key parameters:
- Strict anhydrous conditions (use molecular sieves).
- Stoichiometric control of benzylamine (1.2–1.5 equiv) to minimize side products.
- Monitoring reaction progress via TLC (Rf shift from 0.3 to 0.6 in EtOAc/hexane) .
- Data Table :
| Reaction Condition | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaBH(OAc)₃, 24 h | DCM | 25°C | 85 |
| NaBH₃CN, 12 h | MeOH | 0°C | 72 |
Q. How can computational modeling aid in designing analogs of this compound for kinase inhibition studies?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to kinase targets like GPCR kinases. Focus on:
- The fluorine atom’s role in electrostatic interactions with ATP-binding pockets.
- Benzylamino group’s π-π stacking with aromatic residues (e.g., Phe338 in GRK2).
- Case Study : A related (3S,4R)-tert-butyl piperidine derivative showed IC₅₀ = 3.5 nM against GRK2, validated by SPR and crystallography .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Methodological Answer : Differences may arise from polymorphic forms or impurities. Solutions include:
- Recrystallization from alternative solvents (e.g., switching from EtOH to acetonitrile).
- DSC analysis to identify polymorph transitions.
- PXRD to compare experimental vs. simulated patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
